molecular formula C13H14BrN5 B3843073 4-(dimethylamino)benzaldehyde (5-bromo-2-pyrimidinyl)hydrazone

4-(dimethylamino)benzaldehyde (5-bromo-2-pyrimidinyl)hydrazone

Cat. No. B3843073
M. Wt: 320.19 g/mol
InChI Key: ZUOHHWDSZWJKKC-REZTVBANSA-N
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Description

“4-(dimethylamino)benzaldehyde” is a chemical compound with the formula C9H11NO. It’s also known by other names such as p-(Dimethylamino)benzaldehyde, p-Formyl-N,N-dimethylaniline, and Ehrlich’s reagent . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .


Molecular Structure Analysis

The molecular structure of 4-(dimethylamino)benzaldehyde consists of a benzene ring substituted with a formyl group (-CHO) and a dimethylamino group (-N(CH3)2) at the para position . The exact structure of “4-(dimethylamino)benzaldehyde (5-bromo-2-pyrimidinyl)hydrazone” would depend on the specific arrangement of these groups in the molecule.


Chemical Reactions Analysis

As for the chemical reactions, 4-(dimethylamino)benzaldehyde is known to form colored condensation products (Schiff bases) with pyrroles and primary amines . The specific reactions of “4-(dimethylamino)benzaldehyde (5-bromo-2-pyrimidinyl)hydrazone” would depend on the conditions and reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For 4-(dimethylamino)benzaldehyde, it has a molecular weight of 149.1897 . More specific properties like melting point, boiling point, etc., are not available for the specific compound “4-(dimethylamino)benzaldehyde (5-bromo-2-pyrimidinyl)hydrazone”.

properties

IUPAC Name

5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5/c1-19(2)12-5-3-10(4-6-12)7-17-18-13-15-8-11(14)9-16-13/h3-9H,1-2H3,(H,15,16,18)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOHHWDSZWJKKC-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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